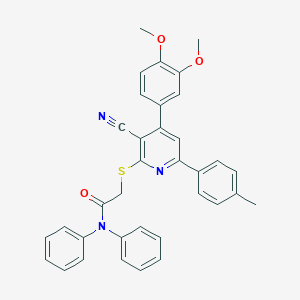
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various aromatic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
科学的研究の応用
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications:
作用機序
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .
類似化合物との比較
Similar Compounds
- 3-cyano-3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-oxopropanamide
- 2-cyano-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N,N-diphenylacetamide is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties .
特性
CAS番号 |
332388-32-6 |
|---|---|
分子式 |
C35H29N3O3S |
分子量 |
571.7g/mol |
IUPAC名 |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C35H29N3O3S/c1-24-14-16-25(17-15-24)31-21-29(26-18-19-32(40-2)33(20-26)41-3)30(22-36)35(37-31)42-23-34(39)38(27-10-6-4-7-11-27)28-12-8-5-9-13-28/h4-21H,23H2,1-3H3 |
InChIキー |
RBWVSORVNYLNPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















